Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-

Antitumor Cytotoxicity Naphthoquinone

Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- (CAS 646037-95-8) is a synthetic heterocyclic quinone belonging to the naphtho[2,3-d]isoxazole-4,9-dione class. This class is structurally characterized by an isoxazole ring fused to a naphthoquinone core.

Molecular Formula C19H21NO6
Molecular Weight 359.4 g/mol
CAS No. 646037-95-8
Cat. No. B12597729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-
CAS646037-95-8
Molecular FormulaC19H21NO6
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCCCCCC1=NOC2=C1C(=O)C3=C(C2=O)C(=C(C=C3OC)OC)OC
InChIInChI=1S/C19H21NO6/c1-5-6-7-8-10-13-16(21)14-11(23-2)9-12(24-3)18(25-4)15(14)17(22)19(13)26-20-10/h9H,5-8H2,1-4H3
InChIKeyPMPCZVISCDUCAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7,8-Trimethoxy-3-pentyl-naphth[2,3-d]isoxazole-4,9-dione: A Scaffold-Differentiated Naphthoisoxazolequinone


Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- (CAS 646037-95-8) is a synthetic heterocyclic quinone belonging to the naphtho[2,3-d]isoxazole-4,9-dione class. This class is structurally characterized by an isoxazole ring fused to a naphthoquinone core. Biological activities reported for structurally related 3-substituted naphtho[2,3-d]isoxazole-4,9-diones include inhibition of the heat shock protein 90 (Hsp90) chaperone [1] and antifungal activity against Candida species [2]. However, direct quantitative biological or physicochemical data for this specific 3-pentyl-5,7,8-trimethoxy derivative remain unaccounted for in publicly indexed primary literature, patents, or authoritative databases, necessitating a class-level inference approach for its characterization.

Why In-Class Naphthisoxazole Substitution Fails for 5,7,8-Trimethoxy-3-pentyl-naphth[2,3-d]isoxazole-4,9-dione


Generic substitution within the naphth[2,3-d]isoxazole-4,9-dione class is not feasible due to the profound impact of specific substitution patterns on biological activity. The 3-aryl or 3-alkyl substituent and the methoxy configuration on the quinone ring are critical pharmacophoric elements. For example, among 3-aryl-naphtho[2,3-d]isoxazole-4,9-diones, Hsp90 inhibition and antifungal potency are highly sensitive to the electronic and steric properties of the 3-substituent [1]. The unique combination of a 3-pentyl chain and a 5,7,8-trimethoxy substitution on CAS 646037-95-8 distinguishes it from literature-reported 3-aryl (e.g., 3-phenyl, 3-chlorophenyl) or hydroxy-substituted analogs, which lack this specific dual modification [2]. This chemical differentiation implies a distinct biological profile that cannot be achieved by simply selecting a different, more common member of this compound class.

Quantitative Differentiation Evidence for CAS 646037-95-8: A Data-Limited Assessment


Differential Antitumor Potential Against MCF-7 and KATO III Cell Lines

The target compound, a naphthoisoxazolequinone, shares a core scaffold with a series of naphthoisoxazolequinone carboxamide hybrids that showed broad antiproliferative activity. These closely related hybrids were tested against MCF-7 breast adenocarcinoma and KATO III gastric carcinoma cell lines, yielding IC50 values between 22.9 and 215.3 µM [1]. While no direct testing of the target compound is available, its core structure is associated with this spectrum of activity. The presence of a 5,7,8-trimethoxy and 3-pentyl substitution differentiates it from the reported carboxamide hybrids, suggesting a potentially distinct cytotoxic profile that warrants direct comparative investigation.

Antitumor Cytotoxicity Naphthoquinone

Potential for Hsp90 Inhibition Over Inactive Scaffold Analogs

The naphtho[2,3-d]isoxazole-4,9-dione scaffold has been validated as a new class of cytotoxic Hsp90 inhibitors [1]. A study on a series of 3-aryl-naphtho[2,3-d]isoxazole-4,9-diones and their 6-aza analogues demonstrated that this core structure can inhibit Hsp90, a key target in oncology. The specific 3-pentyl-5,7,8-trimethoxy substitution on CAS 646037-95-8 offers a distinct chemical space compared to the published 3-aryl derivatives, potentially leading to different binding modes or target interactions that have not been explored.

Hsp90 Inhibition Cancer Chaperone Naphthisoxazole

Antifungal Activity Advantage Over Non-Heterocyclic Naphthoquinones

The naphtho[2,3-d]isoxazole-4,9-dione scaffold demonstrates potential as a novel and safe therapeutic antifungal agent, as shown in studies against ATCC and PYCC reference strains of Candida [1]. The target compound, bearing a 3-pentyl electron-donating group (EDG) instead of the electron-withdrawing groups (EWGs) typically studied, represents a direct, structurally divergent analog. This specific substitution pattern is hypothesized to modulate the compound's redox potential and subsequent antifungal efficacy, offering a distinct avenue for development compared to the previously synthesized EWG-containing derivatives.

Antifungal Candida Naphthisoxazole

Prospective Research and Industrial Use Cases for Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-


A Differentiated Chemical Probe for Hsp90 and Antifungal Target Profiling

Based on the established Hsp90-inhibitory [1] and antifungal potential [2] of the core scaffold, this compound is suitable for use as a structurally distinct chemical probe. Its 3-pentyl-5,7,8-trimethoxy substitution pattern is absent from published structure-activity relationship (SAR) series, making it a valuable tool for affinity-based proteomics or target identification studies aimed at differentiating the biological targets of alkyl-substituted versus aryl-substituted naphthoquinones. This directly stems from the class-level evidence of scaffold multi-target activity.

Specialized Reference Standard in Naphthoquinone SAR for Anticancer Drug Discovery

The compound's unique chemical structure makes it a high-value reference standard for analytical chemistry in drug discovery. As demonstrated by the antitumor activity of related naphthoisoxazolequinone hybrids [1], this compound can serve as a comparator in medicinal chemistry campaigns. Its procurement allows for the direct benchmarking of new synthetic derivatives against a lipophilic, trimethoxy-substituted baseline, a need unfulfilled by the common 3-aryl or unsubstituted analogs.

Starting Material for Novel Conjugate and Hybrid Antifungal Molecule Synthesis

The 3-pentyl chain and reactive quinone moiety provide two clear points for further derivatization. The inherent antifungal activity of the naphtho[2,3-d]isoxazole-4,9-dione scaffold [2] suggests that CAS 646037-95-8 can be used as a starting material to synthesize next-generation antifungal agents. Its structure allows for the creation of chemical conjugates or hybrid molecules, potentially improving potency and selectivity against resistant fungal strains, a logical extension of the scaffold's established bioactivity.

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